2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Overview
Description
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is an organic compound with the molecular formula C21H18N2O2. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by its tetrahydroquinoxaline core, substituted with phenyl groups at positions 2 and 3, and a carboxylic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under high temperature and strong acid catalyst conditions . This method is effective but requires careful control of reaction parameters to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as the use of phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) . These catalysts facilitate the condensation reaction under milder conditions, making the process more environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoxaline core to a more oxidized state, potentially forming quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties and reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a wide range of functionalized quinoxalines with different biological activities .
Scientific Research Applications
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit enzymes like dipeptidyl peptidase-IV (DPP-4), which plays a role in glucose metabolism and insulin regulation . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and leading to therapeutic effects such as hypoglycemia .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its basic structure and diverse reactivity.
Pthalazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: A compound with a similar fused ring structure, used in various medicinal applications.
Uniqueness
2,3-Diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups at positions 2 and 3 enhances its stability and reactivity, while the carboxylic acid group at position 5 provides a site for further functionalization .
Properties
IUPAC Name |
2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13,18-19,22-23H,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCADNMILNKOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC3=C(C=CC=C3N2)C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184521 | |
Record name | 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701184521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-69-2 | |
Record name | 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946386-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-2,3-diphenyl-5-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701184521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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